molecular formula C21H13ClN2O3S B2969586 1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-61-5

1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2969586
CAS RN: 632314-61-5
M. Wt: 408.86
InChI Key: JUIDNJZITQHRNZ-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound with a complex structure. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are considered important heterocycles in the world of chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The thiazole ring in the structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Photochromic and Photoluminescent Applications

The compound's structural similarity to photochromic and photoluminescent materials suggests potential applications in these areas. Compounds with similar structures have been found to exhibit photochromic behavior, changing color upon stimulation with UV or violet light and reverting to their original state under visible light. This property could be exploited in the development of smart materials and switches, optical data storage devices, or sensors that respond to light changes (Cipolloni et al., 2009). Additionally, photoluminescent materials based on similar chemical frameworks have been synthesized for potential use in electronic applications due to their strong photoluminescence, high photochemical stability, and processability into thin films (Beyerlein & Tieke, 2000).

Organic Electronics and Solar Cells

The structural features of the compound are conducive to electronic applications, particularly in organic solar cells and organic electronics. Compounds with similar structures have been used to enhance the conductivity and work function of materials like poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), leading to improved power conversion efficiency in organic solar cells (Zeng et al., 2020). This suggests that derivatives could be tailored for specific functionalities in electronic devices, enhancing the efficiency and performance of photovoltaic systems.

Chemical Synthesis and Structural Studies

The compound's intricate structure makes it a subject of interest for chemical synthesis studies, aiming to understand reaction mechanisms and explore novel synthetic pathways. Research has focused on the recyclization reactions and structural characterization of similar compounds, providing insights into their chemical behavior and potential applications in designing new materials with tailored properties (Dmitriev et al., 2011). Such studies are crucial for advancing the field of organic chemistry and material science, paving the way for innovative applications.

Antimicrobial Activities

Another potential application area is in the development of antimicrobial agents. Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activities, indicating the possibility of using such compounds as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006). This highlights the compound's relevance in pharmaceutical research, where new, effective antimicrobial agents are constantly in demand.

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . Therefore, future research on this compound could involve further investigation of its potential uses in medicine.

properties

IUPAC Name

1-(4-chlorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S/c1-11-2-7-15-14(10-11)18(25)16-17(12-3-5-13(22)6-4-12)24(20(26)19(16)27-15)21-23-8-9-28-21/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIDNJZITQHRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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